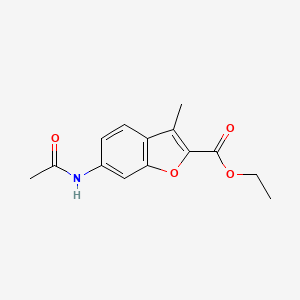

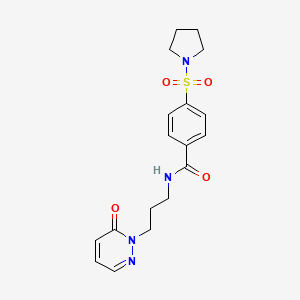

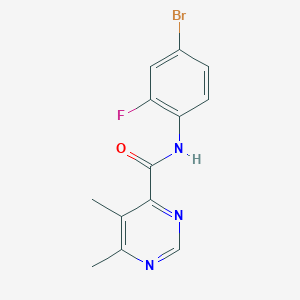

![molecular formula C16H17N3O2S B2804918 6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448069-70-2](/img/structure/B2804918.png)

6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a complex organic molecule. It contains a tetrahydronaphthalene group, which is a polycyclic aromatic hydrocarbon, and a pyrrolopyrimidine group, which is a type of nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydronaphthalene group would provide a rigid, planar structure, while the pyrrolopyrimidine group would introduce nitrogen atoms capable of hydrogen bonding and other interactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions of the functional groups and the overall molecular structure. The sulfonyl group could potentially be reactive towards nucleophiles, and the pyrrolopyrimidine ring could potentially participate in various reactions involving the nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the structure could all influence properties like solubility, melting point, and stability .Applications De Recherche Scientifique

Retinoid X Receptor (RXR) Agonism

6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine analogues have been explored for their potential in selective retinoid X receptor (RXR) agonism. Analogues of bexarotene, a compound used for treating cutaneous T-cell lymphoma, were synthesized and evaluated for RXR binding and activation. These compounds showed similar or enhanced therapeutic potential compared to bexarotene, with some displaying more selective RXR activation and minimal cross-signaling of the retinoic acid receptor (Heck et al., 2016).

Antifungal Activity

Derivatives of pyrrole and pyrrolo[2,3-d]pyrimidines containing sulfonamido moieties, such as the compound , have demonstrated significant antifungal activity. This was confirmed in a study where several sulfonamides containing pyrroles and pyrrolo[2,3-d]pyrimidines were synthesized and evaluated against standard fungicides (El-Gaby et al., 2002).

A2B Adenosine Receptor Antagonism

A series of benzenesulfonamides derivatives, including pyrrolo[3,2-d]pyrimidines, have been identified as potent A2B adenosine receptor antagonists. These compounds, including a variant with a high affinity for the A2B adenosine receptor, have been synthesized and evaluated for their binding affinities to human adenosine receptors, demonstrating significant selectivity and improved absorption properties (Esteve et al., 2006).

Synthesis and Structural Studies

The synthesis of various derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines, including hydroxy, mercapto, amino-hydroxy, and dihydroxy derivatives, has been achieved. These compounds were prepared from intermediates like cyano- or carbethoxy-1-acyl-3-amino-3-pyrroline, contributing to the understanding of their structural and chemical properties (Sheradsky & Southwick, 1967).

Crystal Structure Analysis

The crystal structures of certain pyrimethamine derivatives, including aminopyrimidine sulfonate/carboxylate interactions, have been studied. These studies provide insight into the hydrogen-bonded bimolecular ring motifs and the role of sulfonic acid groups in mimicking carboxylate anions, contributing to the understanding of base pairing and hydrogen bonding in these compounds (Balasubramani et al., 2007).

Safety and Hazards

Orientations Futures

The study and development of new organic compounds like “6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a key area of research in fields like medicinal chemistry and materials science. Future research could explore the synthesis, properties, and potential applications of this compound .

Propriétés

IUPAC Name |

6-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c20-22(21,19-9-14-8-17-11-18-16(14)10-19)15-6-5-12-3-1-2-4-13(12)7-15/h5-8,11H,1-4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWJRMNJDGUTPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC4=CN=CN=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

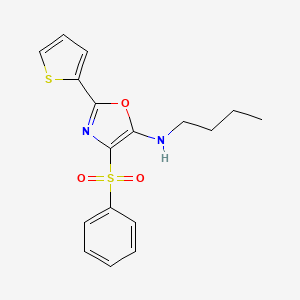

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2804835.png)

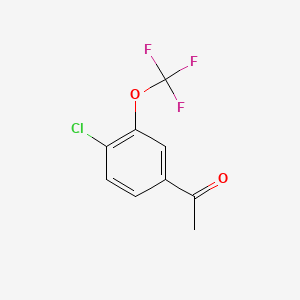

![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2804839.png)

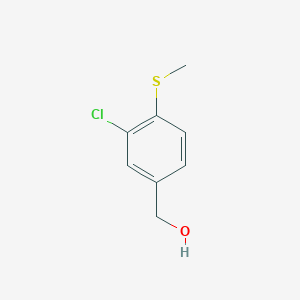

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide](/img/structure/B2804843.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2804851.png)

![2-Methyl-5-(morpholino(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2804852.png)